Dichloroethoxytitanium

Description

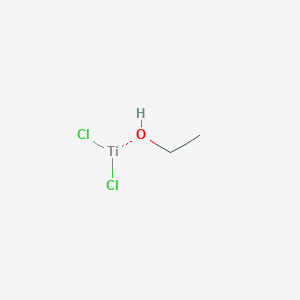

Dichloroethoxytitanium (chemical formula: Cl₂Ti(OCH₂CH₃)) is an organotitanium compound characterized by two chlorine atoms and one ethoxy group bonded to a central titanium atom. It is typically synthesized via the reaction of titanium tetrachloride (TiCl₄) with ethanol under controlled conditions. This compound is widely utilized as a catalyst in polymerization reactions, surface modification, and as a precursor for titanium dioxide nanomaterials . Its reactivity stems from the electrophilic titanium center, which facilitates Lewis acid-catalyzed transformations. Key properties include moderate solubility in polar organic solvents, sensitivity to hydrolysis, and thermal stability up to 150°C.

Properties

CAS No. |

4055-63-4 |

|---|---|

Molecular Formula |

C2H6Cl2OTi |

Molecular Weight |

164.84 g/mol |

IUPAC Name |

dichlorotitanium;ethanol |

InChI |

InChI=1S/C2H6O.2ClH.Ti/c1-2-3;;;/h3H,2H2,1H3;2*1H;/q;;;+2/p-2 |

InChI Key |

SZHZJPYNAORVRP-UHFFFAOYSA-L |

Canonical SMILES |

CCO.Cl[Ti]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloroethoxytitanium can be synthesized through various methods. One common synthetic route involves the reaction of titanium tetrachloride (TiCl₄) with ethanol (C₂H₅OH) under controlled conditions. The reaction typically proceeds as follows:

TiCl4+C2H5OH→TiCl2(OC2H5)2+2HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using titanium tetrachloride and ethanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional purification steps to remove any impurities and obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dichloroethoxytitanium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form titanium dioxide (TiO₂) and other oxidation products.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving this compound include titanium dioxide (TiO₂), various titanium alkoxides, and other titanium-based compounds. These products have significant applications in various fields, including catalysis and materials science .

Scientific Research Applications

Dichloroethoxytitanium has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of titanium-based catalysts and materials. Its unique reactivity makes it valuable in various chemical transformations.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery and imaging.

Industry: It is used in the production of advanced materials, coatings, and catalysts for industrial processes

Mechanism of Action

The mechanism of action of dichloroethoxytitanium involves its interaction with various molecular targets and pathways. In catalytic applications, it acts as a Lewis acid, facilitating various chemical transformations. In biological systems, it may interact with biomolecules through coordination chemistry, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Titanium-Based Compounds

The following table compares Dichloroethoxytitanium with structurally or functionally related titanium compounds:

| Compound | Molecular Formula | Structure | Reactivity | Thermal Stability | Applications |

|---|---|---|---|---|---|

| This compound | Cl₂Ti(OCH₂CH₃) | Ti-Cl₂, Ti-OCH₂CH₃ | Moderate Lewis acidity | Up to 150°C | Polymer catalysts, nanomaterial synthesis |

| Titanium Ethoxide | Ti(OCH₂CH₃)₄ | Ti-(OCH₂CH₃)₄ | High Lewis acidity | Up to 200°C | Sol-gel processes, ceramic coatings |

| Dichlorotitanium Diisopropoxide | Cl₂Ti(OCH(CH₃)₂)₂ | Ti-Cl₂, Ti-OCH(CH₃)₂ | High hydrolytic sensitivity | Up to 120°C | Asymmetric catalysis, organic synthesis |

| Titanium Tetrachloride | TiCl₄ | Ti-Cl₄ | Extreme Lewis acidity, volatile | Up to 136°C (boiling) | Ziegler-Natta catalysts, TiO₂ production |

Key Differences:

Reactivity : Titanium tetrachloride (TiCl₄) exhibits the highest Lewis acidity due to its four electron-withdrawing Cl atoms, making it more reactive than this compound. The latter’s ethoxy group reduces electrophilicity, enabling selective catalysis .

Hydrolytic Stability : Dichlorotitanium diisopropoxide degrades rapidly in moisture, whereas this compound shows moderate stability, allowing its use in sol-gel systems requiring controlled hydrolysis .

Thermal Behavior : Titanium ethoxide (Ti(OEt)₄) demonstrates superior thermal stability, attributed to its fully alkoxy-substituted structure, which minimizes decomposition pathways.

Research Findings and Industrial Relevance

Recent studies highlight this compound’s role in:

- Polymer Catalysis : It achieves 85–90% conversion efficiency in ethylene polymerization, outperforming TiCl₄ in producing linear polyethylene with narrower molecular weight distributions .

- Nanoparticle Synthesis: Hydrolysis of this compound yields anatase-phase TiO₂ nanoparticles (5–20 nm) at lower temperatures (80°C) compared to titanium ethoxide (120°C) .

- Environmental Impact : Unlike chlorinated solvents (e.g., dichloromethane or trichloroethylene listed in ), this compound poses lower bioaccumulation risks but requires careful handling due to titanium’s aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.